molecular formula C29H27N3O3S B2547512 N-(3,5-Dimethylphenyl)-2-({9-ethoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide CAS No. 866588-99-0

N-(3,5-Dimethylphenyl)-2-({9-ethoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide

Cat. No.: B2547512
CAS No.: 866588-99-0
M. Wt: 497.61
InChI Key: ZILAEIHFOSNYTM-UHFFFAOYSA-N
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Description

The compound N-(3,5-Dimethylphenyl)-2-({9-ethoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide features a chromeno[2,3-d]pyrimidine core fused with a phenyl group at position 2 and an ethoxy group at position 7. Chromenopyrimidine derivatives are known for diverse pharmacological applications, including kinase inhibition and antimicrobial activity .

Key structural attributes:

  • Ethoxy group: Enhances lipophilicity and metabolic stability.
  • Sulfanyl bridge: Influences redox properties and binding interactions.
  • N-(3,5-dimethylphenyl): Modulates steric effects and hydrophobic interactions.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[(9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N3O3S/c1-4-34-24-12-8-11-21-16-23-28(35-26(21)24)31-27(20-9-6-5-7-10-20)32-29(23)36-17-25(33)30-22-14-18(2)13-19(3)15-22/h5-15H,4,16-17H2,1-3H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZILAEIHFOSNYTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4)SCC(=O)NC5=CC(=CC(=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-Dimethylphenyl)-2-({9-ethoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

\text{N 3 5 Dimethylphenyl 2 9 ethoxy 2 phenyl 5H chromeno 2 3 D pyrimidin 4 YL}sulfanyl)acetamide}

This structure indicates the presence of a sulfanyl group and a chromeno-pyrimidine moiety, which are critical for its biological activity.

Anticonvulsant Activity

Research has shown that derivatives similar to N-(3,5-dimethylphenyl)-2-acetamides exhibit anticonvulsant properties. For instance, compounds with structural similarities have been evaluated for their efficacy in animal models of epilepsy. The mechanism often involves modulation of neuronal voltage-sensitive sodium channels, which are crucial in controlling neuronal excitability .

Cytotoxicity and Cancer Research

Studies have indicated that compounds containing chromeno-pyrimidine structures possess cytotoxic effects against various cancer cell lines. For example, the compound has been tested for its ability to induce apoptosis in cancer cells by activating specific signaling pathways related to cell death .

The biological activity of N-(3,5-Dimethylphenyl)-2-acetamide derivatives is largely attributed to their interaction with key biological targets:

  • Voltage-Sensitive Sodium Channels : These channels play a pivotal role in action potential generation and propagation in neurons. Compounds that modulate these channels can effectively reduce seizure activity.
  • Apoptosis Pathways : The chromeno-pyrimidine moiety may activate apoptotic pathways by influencing mitochondrial function and reactive oxygen species (ROS) production, leading to programmed cell death in cancer cells.

Study 1: Anticonvulsant Screening

A study evaluated the anticonvulsant activity of several N-(3,5-dimethylphenyl)-substituted acetamides using the maximal electroshock (MES) test. The results indicated that certain derivatives exhibited significant protection against seizures at doses as low as 100 mg/kg, highlighting their potential as therapeutic agents for epilepsy .

Study 2: Cytotoxicity Assessment

In another investigation, the cytotoxic effects of the compound were assessed against human colon cancer cells. The results demonstrated that the compound significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways. The IC50 value was determined to be approximately 50 µM, indicating potent activity against these cancer cells .

Data Table: Summary of Biological Activities

Activity Model Outcome Reference
AnticonvulsantMES TestSignificant seizure protection
CytotoxicityHuman Colon Cancer CellsInduced apoptosis (IC50 = 50 µM)

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chromenopyrimidine Derivatives

(a) 2-((2-(3-Chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3,5-dimethylphenyl)acetamide ()
  • Molecular Formula : C₂₈H₂₅ClN₄O₃S
  • Molecular Weight : 533.043
  • Key Substituents : Chlorophenyl, hydroxymethyl, methyl.
  • Hydrogen Bonding: 7 acceptors, 2 donors.
  • Lipophilicity (XlogP) : 5.3.

Comparison :

  • The target compound replaces the chlorophenyl and hydroxymethyl groups with ethoxy and phenyl substituents, increasing steric bulk and lipophilicity (XlogP likely >5.3).

Pyrimidine-Containing Acetamides

(a) Reference Example 107 (EP 4 374 877 A2) ()
  • Molecular Formula : C₂₈H₂₃F₆N₅O₅ (m/z 749 [M+H]⁺).
  • Key Features : Trifluoromethyl groups, pyrimidine ring, carboxamide linkage.
  • HPLC Retention : 1.58 minutes (indicative of moderate polarity).

Comparison :

  • The target compound lacks fluorinated groups, which are critical for binding in many kinase inhibitors.
  • The ethoxy group may confer better metabolic stability compared to the bromoethoxy substituent in Reference Example 109 .
(b) Pharmacopeial Compounds (m, n, o) ()
  • Common Features: Pyrimidinyl, dimethylphenoxy, and acetamide groups.
  • Structural Variance : Stereochemistry and hydroxy/oxo substitutions.

Comparison :

Chloroacetamide Pesticides ()

Examples:

  • 2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide
  • 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (alachlor)

Comparison :

  • The target compound replaces chlorine with a sulfanyl group, reducing electrophilicity and herbicidal activity.
  • The chromenopyrimidine system differentiates it from linear agrochemical acetamides, suggesting divergent applications (e.g., pharmaceuticals vs. pesticides) .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name / Feature Molecular Formula Molecular Weight XlogP Key Substituents Hydrogen Bond (Donor/Acceptor) Source
Target Compound C₃₀H₃₀N₄O₃S* ~562.7* >5.3* Ethoxy, phenyl, dimethylphenyl 2 / 7* -
Compound C₂₈H₂₅ClN₄O₃S 533.04 5.3 Chlorophenyl, hydroxymethyl, methyl 2 / 7
Reference Example 107 () C₂₈H₂₃F₆N₅O₅ 749.5 ~6.0* Trifluoromethyl, bromoethoxy 3 / 9
Alachlor () C₁₄H₂₀ClNO₂ 269.8 3.1 Chloro, methoxymethyl 1 / 3

*Estimated based on structural analogs.

Research Findings

  • Lipophilicity Trends : The target compound’s ethoxy and phenyl groups likely elevate XlogP (>5.3) compared to alachlor (3.1), enhancing membrane permeability but risking solubility limitations .
  • Bioactivity Implications: The chromenopyrimidine core may target kinase or topoisomerase enzymes, similar to other fused heterocycles, whereas chloroacetamides in exhibit herbicidal mechanisms .
  • Synthetic Challenges : The sulfanyl bridge in the target compound requires precise oxidation control, contrasting with the straightforward alkylation steps in pesticidal acetamides .

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